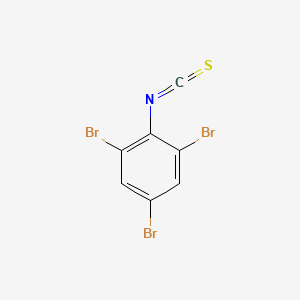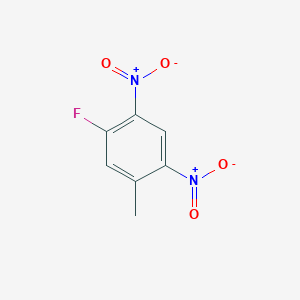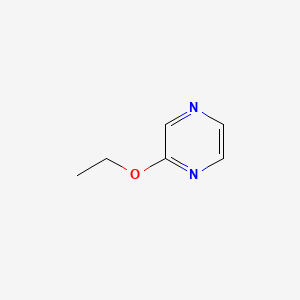
2,6-Bis(trifluorometil)piridina
Descripción general
Descripción
2,6-Bis(trifluoromethyl)pyridine is a chemical compound that serves as a versatile building block in the synthesis of various complex molecules. It is characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, which can significantly influence the electronic properties of the compounds it forms part of. This functionality is often exploited in the design of ligands for metal coordination, as well as in the development of materials with specific electronic and optical properties.
Synthesis Analysis
The synthesis of derivatives of 2,6-bis(trifluoromethyl)pyridine involves various strategies, including the use of phosphinoyl Grignard-based substitutions on 2,6-bis(chloromethyl)pyridine followed by N-oxidation to yield trifunctional ligands with high yields . Another approach includes the condensation of 2,6-bis(4-amino-5-mercapto-[1,2,4]-triazoles-2)pyridine with aromatic acid in the presence of phosphorus oxychloride to produce 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines .
Molecular Structure Analysis
The molecular structures of compounds derived from 2,6-bis(trifluoromethyl)pyridine are often confirmed by spectroscopic methods and single crystal X-ray diffraction. For instance, the molecular structures of lanthanide coordination complexes of trifunctional ligands derived from 2,6-bis(trifluoromethyl)pyridine have been confirmed by X-ray diffraction, showing that the ligand binds in a tridentate mode to the Ln(III) cation .
Chemical Reactions Analysis
The chemical reactivity of 2,6-bis(trifluoromethyl)pyridine derivatives is diverse, with applications in the formation of metal complexes. For example, the monoanion of 2,6-bis(phenylamino)pyridine has been used to support quadruply bonded Cr(2)(4+) and Mo(2)(4+) units, while the corresponding dianion can stabilize trinuclear complexes . Additionally, the synthesis of novel electron acceptors involving 2,6-bis(trifluoromethyl)pyridine derivatives has been reported, with high ionization potentials and good affinity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-bis(trifluoromethyl)pyridine derivatives are influenced by the presence of the trifluoromethyl groups. These compounds exhibit high ionization potentials and good electrochemical behavior . The introduction of trifluoromethyl groups into ligands can also affect the coordination chemistry with metal ions, as seen in the synthesis of lanthanide-based catalysts for enantioselective reactions . Furthermore, the presence of these groups can lead to materials with good thermal stability, as demonstrated by novel polyimides derived from 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride, which show high glass transition temperatures and good mechanical properties .
Aplicaciones Científicas De Investigación
Aplicaciones agroquímicas
2,6-Bis(trifluorometil)piridina y sus derivados se utilizan ampliamente en la industria agroquímica . El principal uso de estos derivados es en la protección de cultivos contra plagas . Fluazifop-butil fue el primer derivado introducido en el mercado agroquímico, y desde entonces, más de 20 nuevos derivados han adquirido nombres comunes ISO .
Aplicaciones farmacéuticas
Varios derivados de this compound también se utilizan en la industria farmacéutica . Cinco productos farmacéuticos que contienen la parte han obtenido la aprobación de comercialización, y muchos candidatos se encuentran actualmente en ensayos clínicos .
Aplicaciones veterinarias
En la industria veterinaria, dos productos que contienen la parte this compound han obtenido la aprobación de comercialización . Estos productos se utilizan para tratar diversas afecciones en animales .
Síntesis de trifluorometilpiridinas
La síntesis de trifluorometilpiridinas es un tema de investigación importante . Las propiedades fisicoquímicas únicas del átomo de flúor y las características únicas de la parte piridina contribuyen a las actividades biológicas de estos derivados .
Desarrollo de productos químicos orgánicos fluorados
El desarrollo de productos químicos orgánicos fluorados, incluida la this compound, se está convirtiendo en un tema de investigación cada vez más importante . Más del 50% de los pesticidas lanzados en las últimas dos décadas han sido fluorados .
Aplicaciones futuras
Se espera que se descubran muchas aplicaciones novedosas de this compound en el futuro . Se cree que la combinación de las propiedades únicas del átomo de flúor y la parte piridina contribuye a las actividades biológicas de estos derivados .
Mecanismo De Acción
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are often used in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
It’s known that the presence of fluorine and pyridine structure in trifluoromethylpyridines can result in superior pest control properties when compared to traditional phenyl-containing insecticides .
Biochemical Pathways
It’s known that trifluoromethylpyridines are often used as building blocks in the synthesis of various compounds, suggesting that they may play a role in a variety of biochemical pathways .
Pharmacokinetics
It’s known that the compound is a solid at room temperature, with a melting point of 55-59°c and a boiling point of 82°c at 18 mmhg . These properties could potentially impact its bioavailability.
Result of Action
It’s known that trifluoromethylpyridines are often used in the synthesis of various pharmaceuticals and agrochemicals, suggesting that they may have a wide range of potential effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Bis(trifluoromethyl)pyridine. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,6-bis(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6N/c8-6(9,10)4-2-1-3-5(14-4)7(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDVFTXBESQIPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343470 | |
| Record name | 2,6-Bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
455-00-5 | |
| Record name | 2,6-Bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Bis(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,6-Bis(trifluoromethyl)pyridine a useful building block in organic synthesis?
A1: 2,6-Bis(trifluoromethyl)pyridine is a highly electron-deficient pyridine derivative. This property makes it valuable for introducing a strong electron-withdrawing group into other molecules. [] One efficient way to utilize this compound is through Suzuki coupling reactions. Researchers have successfully coupled 2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester with various aryl and heteroaryl bromides, achieving yields ranging from 46% to 95%. [] This methodology proves useful for incorporating this specific pyridine derivative into more complex structures.
Q2: How can 2,6-Bis(trifluoromethyl)pyridine be synthesized?
A2: While traditional methods exist, a more recent approach utilizes 2,6-dichloropyridine as a starting material. [] This method involves two steps:
- Trifluoromethylation: The synthesized dihalo-pyridine reacts with potassium trifluoroacetate to produce 2,6-bis(trifluoromethyl)pyridine with yields varying between 28% and 53%. []
Q3: Has 2,6-Bis(trifluoromethyl)pyridine been incorporated into materials with unique photophysical properties?
A3: Yes, 2,6-Bis(trifluoromethyl)pyridine plays a crucial role in constructing organic room temperature phosphorescence (RTP) materials. [] When incorporated into [2.2]paracyclophane (PCP) systems alongside carbazole units, it facilitates through-space charge transfer (TSCT), leading to long-lived RTP. Notably, PCP-PyCNCz, a molecule containing both 2,6-bis(trifluoromethyl)pyridine and carbazole moieties connected to a PCP core, exhibits a remarkable RTP lifetime of 528.00 ms. [] This extended luminescence, observable with the naked eye for several seconds, highlights the potential of incorporating 2,6-Bis(trifluoromethyl)pyridine in advanced optical materials.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















